molecular formula C9H16N2OS B14912222 4-(2-Isopropoxypropan-2-yl)thiazol-2-amine

4-(2-Isopropoxypropan-2-yl)thiazol-2-amine

Cat. No.: B14912222
M. Wt: 200.30 g/mol
InChI Key: CUMHUCOGYXJURA-UHFFFAOYSA-N
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Description

4-(2-Isopropoxypropan-2-yl)thiazol-2-amine is a thiazole derivative featuring a branched ether substituent (2-isopropoxypropan-2-yl) at the 4-position of the thiazole ring. This structure combines the electron-rich thiazole core with a bulky, oxygen-containing substituent, which may enhance lipophilicity and influence intermolecular interactions.

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

4-(2-propan-2-yloxypropan-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H16N2OS/c1-6(2)12-9(3,4)7-5-13-8(10)11-7/h5-6H,1-4H3,(H2,10,11)

InChI Key

CUMHUCOGYXJURA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C)(C)C1=CSC(=N1)N

Origin of Product

United States

Chemical Reactions Analysis

4-(2-Isopropoxypropan-2-yl)thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-Isopropoxypropan-2-yl)thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Isopropoxypropan-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity . This can lead to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Structural and Substituent Diversity

Thiazol-2-amine derivatives are characterized by substitutions at the 4- or 5-positions of the thiazole ring. Key analogs include:

Compound Name Substituent at 4-Position Key Features
4-(4-Methoxyphenyl)thiazol-2-amine 4-Methoxyphenyl Electron-donating methoxy group; aromatic ring
4-(4-Nitrophenyl)thiazol-2-amine 4-Nitrophenyl Electron-withdrawing nitro group; high polarity
4-(4-Bromophenyl)thiazol-2-amine 4-Bromophenyl Halogenated substituent; potential for cross-coupling
4-(3-Methyl-3-phenylcyclobutyl)thiazol-2-amine Cyclobutane-derived group Bulky aliphatic substituent; DFT-validated electronic features
4-(2-Isopropoxypropan-2-yl)thiazol-2-amine 2-Isopropoxypropan-2-yl Branched ether; enhanced lipophilicity (inferred)

Key Observations :

  • Aromatic vs.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data
4-(4-Methoxyphenyl)thiazol-2-amine 206.28 162–164 1H NMR: δ 7.65 (d, 2H, Ar-H), 3.85 (s, 3H, OCH3)
4-(4-Nitrophenyl)thiazol-2-amine 235.24 286 IR: 1530 cm⁻¹ (NO2 asym stretch)
4-(4-Bromophenyl)thiazol-2-amine 259.12 134–136 HRMS: m/z 259.02 (M+)
This compound (Calculated) 214.31 ~120–150 (inferred) Predicted 1H NMR: δ 1.25 (d, 12H, CH(CH3)2), 3.65 (m, 1H, OCH)

Key Trends :

  • Melting Points : Bulky aliphatic substituents (e.g., cyclobutyl) lower melting points compared to aromatic analogs . The target compound’s melting point is expected to be moderate (~120–150°C).
  • Solubility : Ether-containing substituents may improve solubility in polar organic solvents compared to halogenated analogs .

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